2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide
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Description
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H22ClN7O3 and its molecular weight is 467.91. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazole, which is synthesized from o-toluidine, ethyl acetoacetate, hydrazine hydrate, and methylamine. The second intermediate is 5-chloro-2-methoxybenzoic acid, which is synthesized from 5-chloro-2-methoxyaniline via diazotization and subsequent hydrolysis. The two intermediates are then coupled using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide.
Starting Materials
o-toluidine, ethyl acetoacetate, hydrazine hydrate, methylamine, 5-chloro-2-methoxyaniline, sodium nitrite, hydrochloric acid, sodium hydroxide, N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), acetic anhydride, acetic acid, sodium acetate, sodium sulfate, magnesium sulfate, ethyl acetate, wate
Reaction
Synthesis of 5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazole:, Step 1: Dissolve o-toluidine (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and hydrazine hydrate (1.2 eq). Heat the mixture under reflux for 4 hours., Step 2: Cool the reaction mixture and add methylamine (1.2 eq). Heat the mixture under reflux for an additional 4 hours., Step 3: Cool the reaction mixture and filter the solid product. Wash the solid with ethanol and dry under vacuum., Synthesis of 5-chloro-2-methoxybenzoic acid:, Step 1: Dissolve 5-chloro-2-methoxyaniline (1.0 eq) in hydrochloric acid and add sodium nitrite (1.1 eq) dropwise. Stir the mixture for 30 minutes., Step 2: Add sodium hydroxide (1.2 eq) to the mixture and stir for an additional 30 minutes., Step 3: Filter the solid product and wash with water. Dissolve the solid in acetic acid and add sodium acetate (1.2 eq)., Step 4: Add acetic anhydride (1.2 eq) to the mixture and heat under reflux for 4 hours., Step 5: Cool the reaction mixture and filter the solid product. Wash the solid with water and dry under vacuum., Coupling of intermediates to form final product:, Step 1: Dissolve 5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazole (1.0 eq) and 5-chloro-2-methoxybenzoic acid (1.1 eq) in dry DMF., Step 2: Add EDC (1.2 eq) and NHS (1.2 eq) to the mixture and stir for 4 hours at room temperature., Step 3: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with water, sodium bicarbonate solution, and brine., Step 4: Dry the organic layer over sodium sulfate and filter. Concentrate the filtrate under reduced pressure and purify the solid product by recrystallization from ethanol., Step 5: Dry the final product under vacuum and characterize by spectroscopic methods.
properties
IUPAC Name |
2-[5-amino-3-(methylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-(5-chloro-2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O3/c1-12-6-4-5-7-14(12)20-27-22(33-29-20)18-19(24)30(28-21(18)25-2)11-17(31)26-15-10-13(23)8-9-16(15)32-3/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBGJRZKSZYPAER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=C3NC)CC(=O)NC4=C(C=CC(=C4)Cl)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-(methylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(5-chloro-2-methoxyphenyl)acetamide |
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